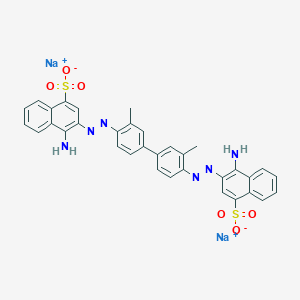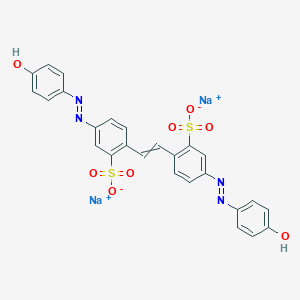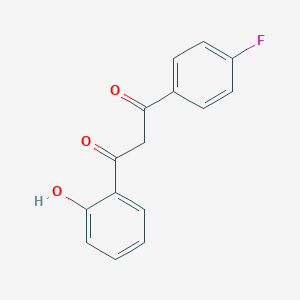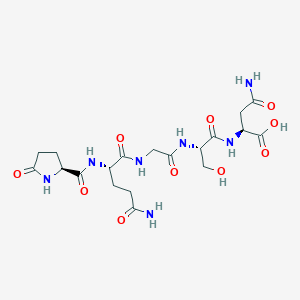
Pyroglutamyl-glutaminyl-glycyl-seryl-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyroglutamyl-glutaminyl-glycyl-seryl-asparagine, commonly known as pGlu-Gln-Gly-Ser-Asn or p5, is a cyclic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is a naturally occurring compound that is found in several biological systems, including the human body. In recent years, researchers have been exploring the synthesis, mechanism of action, and various applications of p5 in the field of biomedical research.
Wirkmechanismus
The mechanism of action of p5 is not fully understood, but it is believed to be mediated by its ability to bind to specific receptors on the cell surface. These receptors are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By binding to these receptors, p5 can modulate these processes, leading to its therapeutic effects.
Biochemische Und Physiologische Effekte
P5 has been shown to have several biochemical and physiological effects, including the inhibition of beta-amyloid aggregation, protection against oxidative stress, and the induction of apoptosis in cancer cells. Additionally, p5 has been shown to modulate the immune system by activating T-cells and enhancing their function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using p5 in lab experiments is its specificity. Due to its ability to bind to specific receptors, p5 can be used to selectively modulate cellular processes. Additionally, p5 is a naturally occurring compound, which reduces the risk of toxicity and adverse effects. However, the synthesis of p5 is a complex process and can be time-consuming and expensive. Additionally, the mechanism of action of p5 is not fully understood, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on p5. One area of research is the development of more efficient and cost-effective methods of synthesizing p5. Additionally, further studies are needed to elucidate the mechanism of action of p5 and its potential therapeutic applications in various diseases. Another area of research is the development of p5-based drugs that can be used in clinical settings. Overall, p5 has significant potential in the field of biomedical research, and further studies are needed to fully explore its therapeutic applications.
In conclusion, p5 is a cyclic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of p5 is a complex process that involves several steps, and its mechanism of action is not fully understood. However, p5 has been shown to have several biochemical and physiological effects and has potential therapeutic applications in various diseases. Further research is needed to fully explore the potential of p5 in the field of biomedical research.
Synthesemethoden
The synthesis of p5 is a complex process that involves several steps. The most common method of synthesizing p5 is through solid-phase peptide synthesis (SPPS). In this method, the peptide is synthesized on a solid support, and each amino acid is added sequentially to the growing peptide chain. After the completion of the peptide synthesis, the peptide is cleaved from the solid support and purified to obtain pure p5.
Wissenschaftliche Forschungsanwendungen
P5 has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, p5 has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, p5 has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In cancer, p5 has been shown to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
CAS-Nummer |
129276-53-5 |
|---|---|
Produktname |
Pyroglutamyl-glutaminyl-glycyl-seryl-asparagine |
Molekularformel |
C19H29N7O10 |
Molekulargewicht |
515.5 g/mol |
IUPAC-Name |
(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H29N7O10/c20-12(28)3-1-8(25-17(33)9-2-4-14(30)23-9)16(32)22-6-15(31)24-11(7-27)18(34)26-10(19(35)36)5-13(21)29/h8-11,27H,1-7H2,(H2,20,28)(H2,21,29)(H,22,32)(H,23,30)(H,24,31)(H,25,33)(H,26,34)(H,35,36)/t8-,9-,10-,11-/m0/s1 |
InChI-Schlüssel |
OWERTRHWEXDOIQ-NAKRPEOUSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O |
SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O |
Kanonische SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O |
Sequenz |
XQGSN |
Synonyme |
pyroGlu-Gln-Gly-Ser-Asn pyroglutamyl-glutaminyl-glycyl-seryl-asparagine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



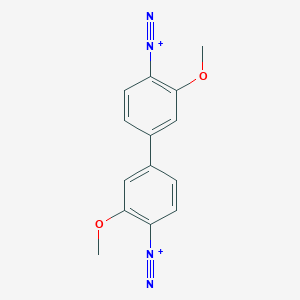
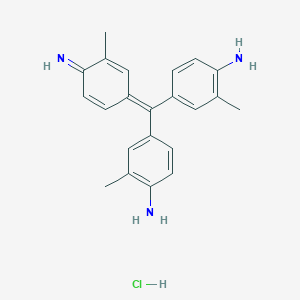
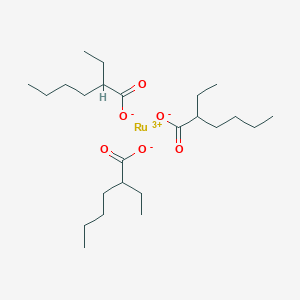
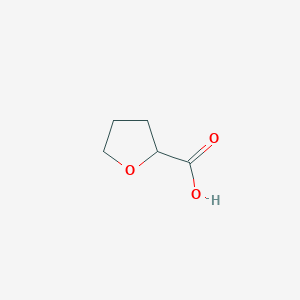
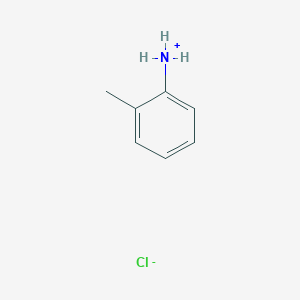
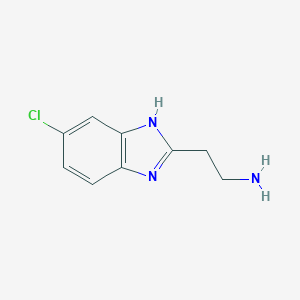
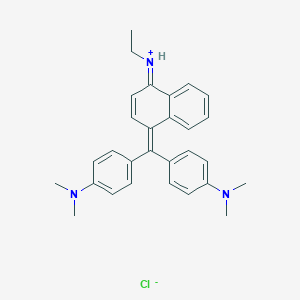
![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)
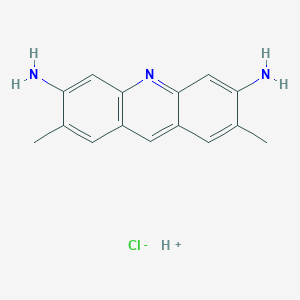
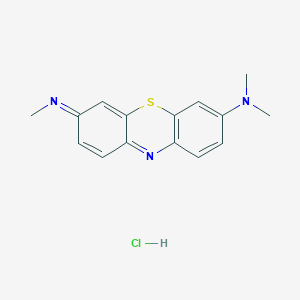
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
